N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide
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Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as FMPA and has been shown to have significant effects on the biochemical and physiological processes in the human body. In
Scientific Research Applications
Gastroprotective Activities and Histamine Receptor Antagonism
A study by Hirakawa et al. (1998) focused on the synthesis and pharmacological evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, which showed gastric anti-secretory and gastroprotective activities. These derivatives were evaluated for histamine H2 receptor antagonistic activity, indicating that the thioether function, particularly furfurylthio or furfurylsulfinyl, was essential for gastroprotection. One compound, 2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide, demonstrated potent activity and was given the code designation FRG-8813 (Hirakawa et al., 1998).
Pharmacological Characterization in Opioid Receptors
Research by Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, PF-04455242, with high affinity for human, rat, and mouse KOR, indicating selectivity for KORs in vivo. This study showcased the therapeutic potential of such compounds in treating depression and addiction disorders, demonstrating antidepressant-like efficacy and attenuation of stress-induced behavioral effects (Grimwood et al., 2011).
Antidepressant and Antianxiety Activities
A novel series of compounds synthesized by Kumar et al. (2017) were evaluated for antidepressant activities through Porsolt’s behavioral despair test and for antianxiety activity using the plus maze method. Some compounds significantly reduced the duration of immobility times, indicating potential antidepressant and antianxiety effects (Kumar et al., 2017).
DNA and Protein Binding Studies
Raj (2020) synthesized N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives, examining their DNA-binding interactions and protein-binding interactions with BSA. The studies suggested that these compounds have the ability to interact with DNA via intercalation and bind strongly with BSA, showing potential for further biological applications (Raj, 2020).
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-16-4-2-5-18(12-16)25-15-20(23)21-13-17-7-9-22(10-8-17)14-19-6-3-11-24-19/h2-6,11-12,17H,7-10,13-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBMRXGOYGDQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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